N-cyclohexylphenanthridin-6-amine
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Overview
Description
N-cyclohexylphenanthridin-6-amine is a heterocyclic compound that belongs to the phenanthridine family. Phenanthridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials. The unique structure of this compound, which includes a cyclohexyl group attached to the phenanthridine core, imparts specific chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylphenanthridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexylamine with phenanthridin-6-one in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylphenanthridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenanthridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted phenanthridines, depending on the specific reagents and conditions used.
Scientific Research Applications
N-cyclohexylphenanthridin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-cyclohexylphenanthridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound, known for its biological activities.
N-methylphenanthridin-6-amine: A derivative with a methyl group instead of a cyclohexyl group.
Phenanthridin-6-one: A ketone derivative used in similar applications.
Uniqueness
N-cyclohexylphenanthridin-6-amine is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and may improve its interaction with biological membranes. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties compared to other phenanthridine derivatives.
Properties
IUPAC Name |
N-cyclohexylphenanthridin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-2-8-14(9-3-1)20-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h4-7,10-14H,1-3,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJJRRKYWIDTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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